molecular formula C22H24Cl3N3O3S2 B11703870 Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11703870
M. Wt: 548.9 g/mol
InChI Key: UVXXLDYNWIDYAM-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including trichloro, carbamothioyl, and benzothiophene moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trichloroethyl and carbamothioyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiophene core and multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula : C₁₅H₁₈Cl₃N₃O₂S
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 477860-44-9

This compound's structural complexity suggests a variety of potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds often exhibit significant antimicrobial properties. In studies involving similar compounds, it was observed that modifications to the benzothiophene structure can enhance antibacterial and antifungal activities. For instance, derivatives with increased lipophilicity showed improved antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Compounds with similar structural motifs have demonstrated notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported that a related compound exhibited an IC50 value of 46.42 μM against BChE, indicating potential for use in treating conditions like Alzheimer's disease . The ethyl derivative may possess similar properties, warranting further investigation into its enzyme inhibitory capabilities.

Cytotoxicity and Anticancer Potential

The anticancer potential of benzothiophene derivatives has been explored in various studies. Compounds were synthesized and tested for their effects on cancer cell lines such as HepG2 (liver carcinoma). Some derivatives showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Given the structural similarities, the target compound may exhibit comparable anticancer activities.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of benzothiophene derivatives found that certain modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The modifications included variations in the substituents on the benzothiophene ring, which significantly impacted the compounds' antimicrobial efficacy .
  • Cytotoxicity Testing : In vitro studies on related compounds demonstrated selective cytotoxicity towards cancer cell lines. For instance, a derivative was shown to induce apoptosis in HepG2 cells at concentrations lower than those affecting normal cells . This suggests that the target compound could be further evaluated for similar cytotoxic effects.

Research Findings Summary Table

Activity Type Findings References
AntimicrobialEnhanced activity against Staphylococcus aureus, E. coli
Enzyme InhibitionIC50 of 46.42 μM against BChE
CytotoxicityInduced apoptosis in HepG2 cells

Properties

Molecular Formula

C22H24Cl3N3O3S2

Molecular Weight

548.9 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32)

InChI Key

UVXXLDYNWIDYAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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